
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group attached to a propynyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with pyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce saturated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and structural properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pyridine ring. The trimethylsilyl group can stabilize reaction intermediates, while the pyridine ring can act as a nucleophile or electrophile depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsilyl)-1-propyne: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
3-(Trimethylsilyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a pyridine ring, which affects its reactivity and applications.
Uniqueness
2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine is unique due to the combination of the trimethylsilyl group and the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H15NSi |
|---|---|
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
trimethyl(3-pyridin-2-ylprop-2-ynyl)silane |
InChI |
InChI=1S/C11H15NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,10H2,1-3H3 |
InChI-Schlüssel |
LTGKHVPEPPYPDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC#CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


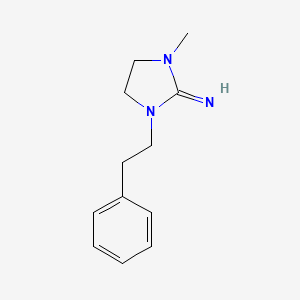
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
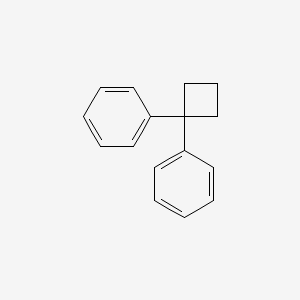
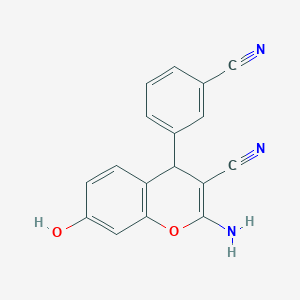

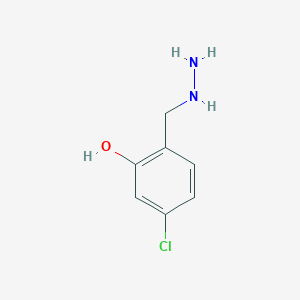
![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
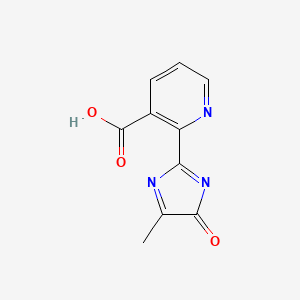
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
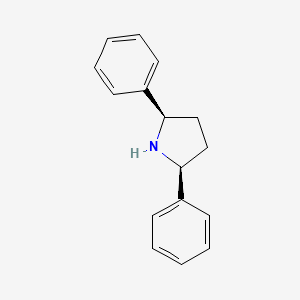
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
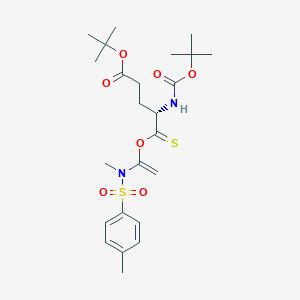
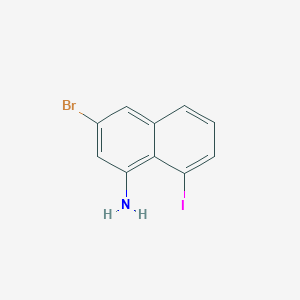
![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
